molecular formula C19H15BrN2O3S B2761507 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 895648-28-9

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

Cat. No. B2761507
CAS RN: 895648-28-9
M. Wt: 431.3
InChI Key: HEXJMLFQOINOOJ-UHFFFAOYSA-N
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Description

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a novel heterocyclic compound that has gained significant attention from the scientific community due to its potential therapeutic applications. The compound is a member of the chromeno[2,3-d]pyrimidine family, which has been extensively studied for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.

Scientific Research Applications

Antimicrobial Applications

Chromene derivatives, including structures similar to 7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, have demonstrated promising antimicrobial activities. For instance, Okasha et al. (2016) synthesized a series of chromene molecules to explore their antimicrobial activity. They found that certain derivatives exhibited significant antibacterial activities compared to reference antimicrobial agents, indicating a strong potential for these compounds in developing new antimicrobial therapies (Okasha et al., 2016).

Anticancer Applications

Compounds with a chromeno[2,3-d]pyrimidine skeleton have also been evaluated for their anticancer properties. Sherif and Yossef (2013) prepared derivatives with potential cytotoxicity against a hepatocellular carcinoma cell line, suggesting the utility of these compounds in anticancer drug development (Sherif & Yossef, 2013).

Synthetic Chemistry Applications

The synthesis of chromeno[2,3-d]pyrimidine derivatives has been a subject of interest due to their biological activities. Brahmachari and Nayek (2017) developed a catalyst-free, one-pot synthesis method for a new series of functionalized chromeno[2,3-d]pyrimidines, highlighting the importance of these compounds in pharmaceutical chemistry and the potential for eco-friendly synthetic routes (Brahmachari & Nayek, 2017).

properties

IUPAC Name

7-bromo-9-methoxy-2-(3-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-23-13-5-3-4-10(7-13)17-21-18-14(19(26)22-17)8-11-6-12(20)9-15(24-2)16(11)25-18/h3-7,9H,8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXJMLFQOINOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-9-methoxy-2-(3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

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